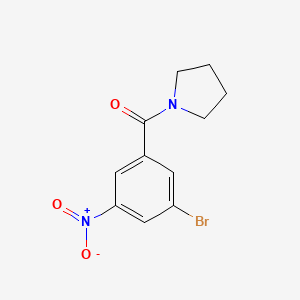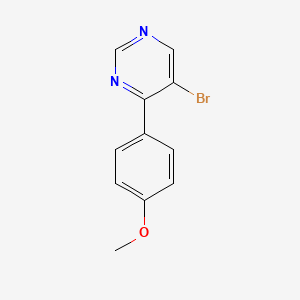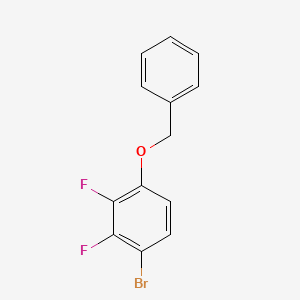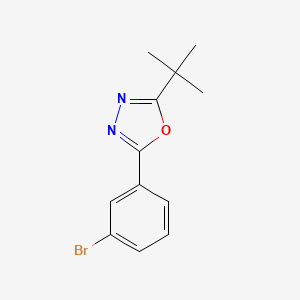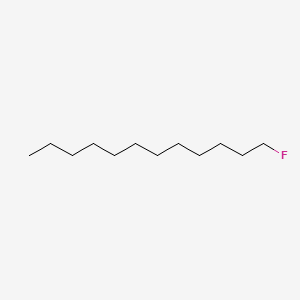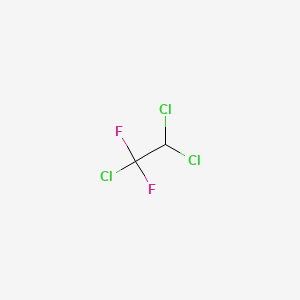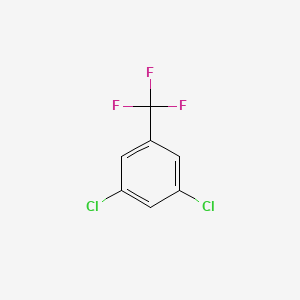
1,3-Dichloro-5-(trifluoromethyl)benzene
概要
説明
1,3-Dichloro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3Cl2F3. It has a molecular weight of 215 g/mol . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H . The compound has 12 heavy atoms and its complexity, as computed by Cactvs 3.4.8.18, is 147 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.00 g/mol . The compound has a computed XLogP3-AA value of 4.1 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .科学的研究の応用
Synthesis of Heterocyclic Compounds
1,3-Dichloro-5-(trifluoromethyl)benzene is utilized in the synthesis of heterocyclic compounds. A notable example is its use in the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. This process involves room temperature 1,3-dipolar cycloaddition with terminal alkynes in the presence of a Cu(I) salt catalyst, yielding 1,4-disubstituted products with high regioselectivity (Hu et al., 2008).
Electrophilic Trifluoromethylation
Another application is in the field of electrophilic trifluoromethylation. Methyltrioxorhenium, for instance, catalyzes the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process, typically carried out in chloroform solvent at 70°C, involves the formation of radical species and yields a mixture of regioisomers in the case of substituted and heteroaromatic substrates (Mejía & Togni, 2012).
Catalyst in Organic Synthesis
This compound derivatives also serve as catalysts in organic synthesis. For example, 1,3,5-Tris(hydrogensulfato) benzene, a derivative, has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages such as excellent yields and environmentally friendly reaction conditions (Karimi-Jaberi et al., 2012).
Formation of Covalent Organic Frameworks
This chemical is instrumental in the formation of surface covalent organic frameworks (COFs). The reaction between derivatives of 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride, for instance, leads to polyester condensation and the formation of a novel COF on an Au(111) surface. This process has been characterized using in situ methods like variable temperature STM and XPS, revealing the formation of hexagonal cavities approximately 2 nm in size (Marele et al., 2012).
Safety and Hazards
作用機序
Target of Action
3,5-Dichlorobenzotrifluoride, also known as 1,3-Dichloro-5-(trifluoromethyl)benzene or MFCD00203929, is primarily used as a laboratory chemical
Mode of Action
It’s known that halogenated compounds like this can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound or its targets.
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It’s known that the compound is a combustible liquid and can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dichlorobenzotrifluoride. For instance, the compound should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . The compound’s stability and reactivity may also be affected by its physical and chemical properties, such as its boiling point, density, and refractive index .
生化学分析
Biochemical Properties
1,3-Dichloro-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to cellular damage .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In certain cell types, this compound has been shown to disrupt cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, this compound can inhibit the activity of specific kinases, which are crucial for the regulation of cell growth and differentiation . Additionally, this compound may induce oxidative stress by generating reactive oxygen species, which can further impact cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can covalently modify proteins, nucleic acids, and other biomolecules, resulting in altered cellular function . Furthermore, this compound can inhibit the activity of specific enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has been associated with cumulative cellular damage, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and the generation of reactive intermediates . Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments . Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of this compound within cells . The localization and accumulation of this compound can impact its biological activity and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound may accumulate in mitochondria, leading to the generation of reactive oxygen species and mitochondrial dysfunction . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
特性
IUPAC Name |
1,3-dichloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMPDUPKYRRIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203236 | |
| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54773-20-5 | |
| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54773-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3,5-Dichlorobenzotrifluoride be selectively modified for further chemical reactions?
A1: Yes, 3,5-Dichlorobenzotrifluoride can be selectively metalated, allowing for the introduction of new substituents. Research indicates that using lithium diisopropylamide, lithium 2,2,6,6-tetramethylpiperidide, or butyllithium leads to metalation at the 4-position. [] This metalation allows for reactions with various electrophiles, expanding the possibilities for derivatization and the synthesis of more complex molecules. For example, reacting the metalated intermediate with carbon dioxide provides access to the corresponding benzoic acid derivative. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




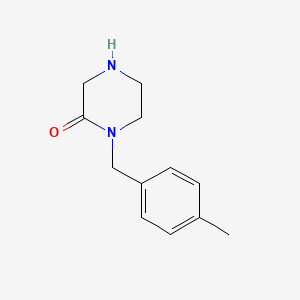



![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
